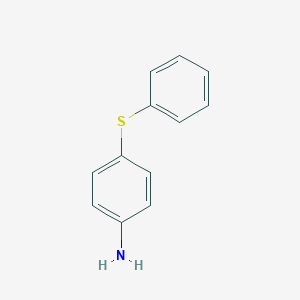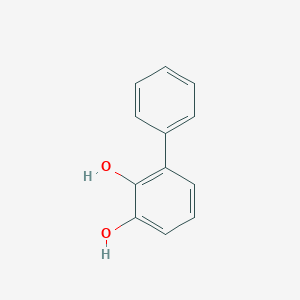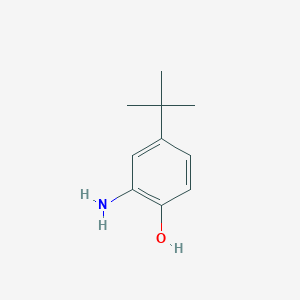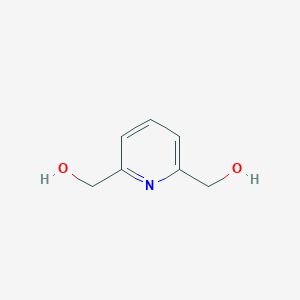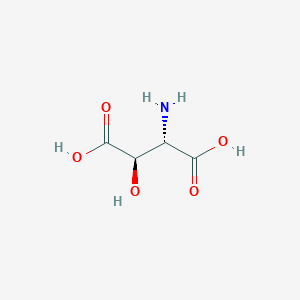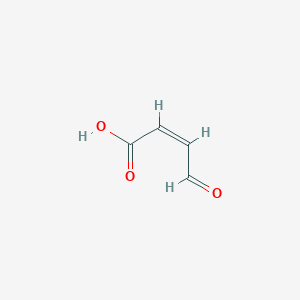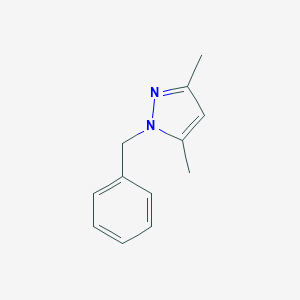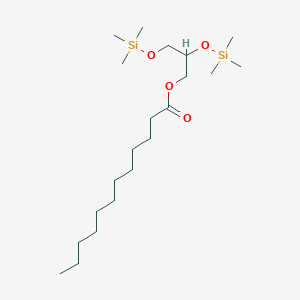
2,3-Bis(trimethylsilyloxy)propyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trimethylsilyloxy)propyl dodecanoate, also known as TSPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPD is a derivative of dodecanoic acid, which is a fatty acid commonly found in coconut oil and palm kernel oil. In
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and bioimaging. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been used as a carrier for hydrophobic drugs due to its high solubility in organic solvents. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been used for surface modification of nanoparticles, which can improve their stability and biocompatibility. In bioimaging, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity.
Wirkmechanismus
The mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is not fully understood. However, it is believed that 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can interact with cell membranes and alter their properties. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to increase the fluidity of lipid bilayers, which can affect the function of membrane proteins. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been shown to induce apoptosis in cancer cells, which may be due to its interaction with membrane receptors.
Biochemische Und Physiologische Effekte
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can inhibit the growth of cancer cells by inducing apoptosis. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to improve the permeability of the blood-brain barrier, which can enhance the delivery of drugs to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is also highly soluble in organic solvents, which makes it an ideal carrier for hydrophobic drugs. However, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a drug delivery agent. In addition, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can interact with cell membranes, which can complicate its mechanism of action.
Zukünftige Richtungen
For the study of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate include the development of targeted drug delivery systems, MRI contrast agents, and further elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate involves the reaction of dodecanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trimethylsilyl alcohol to obtain 2,3-Bis(trimethylsilyloxy)propyl dodecanoate. This method has been widely used in the synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate due to its simplicity and high yield.
Eigenschaften
CAS-Nummer |
1116-65-0 |
|---|---|
Produktname |
2,3-Bis(trimethylsilyloxy)propyl dodecanoate |
Molekularformel |
C21H46O4Si2 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propyl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)23-18-20(25-27(5,6)7)19-24-26(2,3)4/h20H,8-19H2,1-7H3 |
InChI-Schlüssel |
FPYKFOLJVLTPBS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



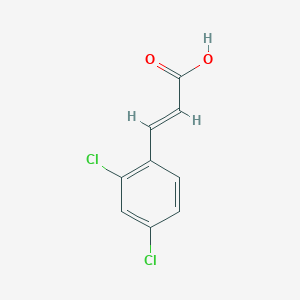
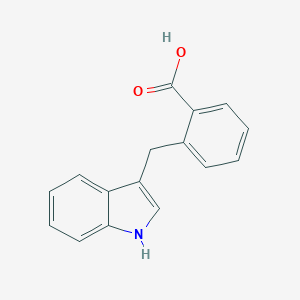
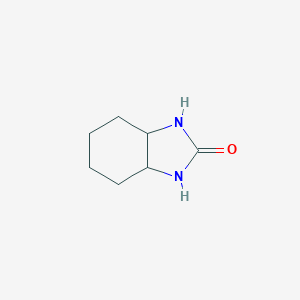
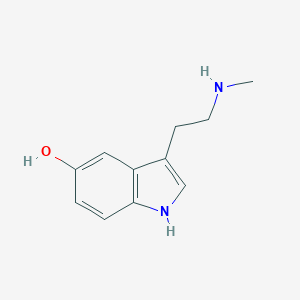
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)


